1,14,27-Triazacyclononatriacontane-2,15,28-trione

Polymer Chemistry Analytical Chemistry Food Contact Materials

1,14,27-Triazacyclononatriacontane-2,15,28-trione (CAS 51999-19-0) is a 39-membered macrocyclic triamide (triaza lactam) with the molecular formula C36H69N3O3 and a molecular weight of 591.95 g/mol. It is a cyclic oligomer formed from three 12-aminododecanoic acid units, which classifies it as the cyclic trimer of Nylon 12.

Molecular Formula C36H69N3O3
Molecular Weight 592.0 g/mol
CAS No. 51999-19-0
Cat. No. B3269997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,14,27-Triazacyclononatriacontane-2,15,28-trione
CAS51999-19-0
Molecular FormulaC36H69N3O3
Molecular Weight592.0 g/mol
Structural Identifiers
SMILESC1CCCCCC(=O)NCCCCCCCCCCCC(=O)NCCCCCCCCCCCC(=O)NCCCCC1
InChIInChI=1S/C36H69N3O3/c40-34-28-22-16-10-4-1-7-13-19-25-31-37-35(41)29-23-17-11-5-2-9-15-21-27-33-39-36(42)30-24-18-12-6-3-8-14-20-26-32-38-34/h1-33H2,(H,37,41)(H,38,40)(H,39,42)
InChIKeyJVPCLRNAEMPAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,14,27-Triazacyclononatriacontane-2,15,28-trione: Baseline Identity and Procurement Classification


1,14,27-Triazacyclononatriacontane-2,15,28-trione (CAS 51999-19-0) is a 39-membered macrocyclic triamide (triaza lactam) with the molecular formula C36H69N3O3 and a molecular weight of 591.95 g/mol. It is a cyclic oligomer formed from three 12-aminododecanoic acid units, which classifies it as the cyclic trimer of Nylon 12 . Structurally, it is distinct from the 9-membered 1,4,7-triazacyclononane (TACN) core; its larger ring and amide-rich backbone position it as an analytical reference material for polymer migration and oligomer characterization studies [1].

Analytical reference standard for Nylon 12 oligomer characterization
Food contact material migration testing
Polymer structural probe and mass spectrometry calibrant

Why Generic Substitution of 1,14,27-Triazacyclononatriacontane-2,15,28-trione is Scientifically Invalid


Treating all 'cyclic polyamide oligomers' as interchangeable for analytical standards or migration studies introduces significant technical risk. The target 39-membered Nylon 12 cyclic trimer differs fundamentally from the Nylon 6 cyclic trimer or the Nylon 11 cyclic trimer in monomer length, ring size, and hydrophobicity [1]. These structural variations lead to distinct chromatographic retention times, mass spectrometry fragmentation patterns, and migration kinetics into food simulants, making compound-specific identification mandatory for regulatory compliance and polymer characterization [2].

Ring Size & Chain Length

The target’s larger macrocycle and longer monomer unit yield distinct chromatographic retention compared to common cyclic oligomers from Nylon 6 or 11.

Hydrophobicity & Migration Behavior

Altered hydrophobicity due to chain length difference can lead to non-comparable migration kinetics in food simulants.

Heteroatom Composition

Oxa-analog derivatives (e.g., trioxa variants) differ in molecular weight and hydrogen-bonding capability, producing different spectral signatures.

Product-Specific Quantitative Evidence Guide for 1,14,27-Triazacyclononatriacontane-2,15,28-trione


Molecular Weight Differentiation: Monomer vs. Cyclic Trimer

The target compound (C36H69N3O3) has an exact mass of 591.533893 Da, which is exactly three times the mass of its constituent Nylon 12 monomer unit (laurolactam, C12H23NO, exact mass 197.177964 Da) minus the mass of three water molecules lost during cyclization. This specific molecular weight provides unambiguous mass spectrometric differentiation from the Nylon 12 cyclic dimer (C24H46N2O2, exact mass ~394.36 Da) and the Nylon 11 cyclic trimer (C33H63N3O3, exact mass ~549.49 Da) [1].

Mass Differentiation
Reported
Target: 591.5339 Da vs Monomer: 197.1780 Da
Δ +42.04 Da over Nylon 11 cyclic trimer
Supports unambiguous MS identification in oligomer mixtures
Calculated exact mass; validated by HPLC-MS (Stoffers et al., 2003)
Polymer Chemistry Analytical Chemistry Food Contact Materials

Ring Size and Constitutional Isomerism: Nylon 12 vs. Nylon 11 Cyclic Trimers

The target compound possesses a 39-membered ring (nonatriacontane backbone), whereas the Nylon 11 cyclic trimer (1,13,25-triazacyclohexatriacontane-2,14,26-trione) has a 36-membered ring. This ring size difference of three atoms arises from the 12-carbon (Nylon 12) versus 11-carbon (Nylon 11) monomer chain length. The constitutional isomerism of the 1,4,7-tri(nonylcarbonyl)-1,4,7-triazacyclononane alternative nomenclature suggests a distinct TACN-core structure with exocyclic nonylcarbonyl arms, which would exhibit markedly different NMR and X-ray diffraction patterns [1].

Ring Size Comparison
Class-level
39-membered ring vs 36-membered (Nylon 11 trimer)
Ring size influences conformational flexibility and potential host-guest properties
Structural inference based on IUPAC nomenclature; no direct experimental comparison
Macrocyclic Chemistry Polyamide Characterization Structural Elucidation

Regulatory Threshold Compliance: Specific Migration Limits in Food Contact Materials

The analytical method developed and validated by Stoffers et al. (2003) enables quantification of the Nylon 12 cyclic trimer, alongside the monomer laurolactam and cyclic dimer, well below the specific migration limit (SML) of 5 mg/kg for laurolactam. While the trimer itself does not have a specific SML, its presence must be monitored as part of total oligomeric migration. Direct procurement of the pure trimer as an analytical standard is essential for accurate calibration and quantification in HPLC-UV and HPLC-MS methods [1].

Migration Testing
Method context
Quantifiable below laurolactam SML (5 mg/kg) using validated HPLC-UV/MS
Supports EU food contact migration compliance through accurate oligomer calibration
LOQ values method-specific; refer to Stoffers et al. (2003)
Food Safety Migration Testing Regulatory Science

Purity-Driven Procurement: Available Specifications as a Differentiator

Commercial sourcing data indicates that 1,14,27-triazacyclononatriacontane-2,15,28-trione is available at a catalog purity of 95%+ (Catalog Number CM582185) . In contrast, the Nylon 11 cyclic trimer or TACN-based derivatives may be offered at different purity grades depending on the vendor. For analytical method validation and calibration, a purity specification directly impacts the uncertainty budget; a 95% minimum purity provides a defined baseline for preparing certified reference solutions.

Purity Specification
Data to verify
95%+ (Cat. No. CM582185)
Reported catalog purity; verify with lot-specific COA for quantitative use
Vendor technical datasheet; independent verification recommended
Chemical Procurement Reference Standards Quality Control

Differentiation from Oxa-Analogs: Core Heteroatom Composition

The target compound is a pure triaza trione (C36H69N3O3). A closely related J-GLOBAL record documents 12,25,39-Trimethyl-4,17,30-trioxa-1,14,27-triazacyclononatriacontane-5,18,31-trione (C36H69N3O6), which incorporates three ether oxygen atoms in place of three backbone methylene units [1]. This substitution alters the molecular weight by +47.99 Da and introduces hydrogen-bond acceptor sites absent in the target compound. The triaza trione core is expected to exhibit different hydrogen-bonding donor capability (amide N-H) compared to the ether-containing oxa-analog, impacting solubility, crystallinity, and potential for supramolecular assembly.

Heteroatom Composition
Class-level
C₃₆H₆₉N₃O₃ (triamide) vs C₃₆H₆₉N₃O₆ (trioxa analog)
Different heteroatom content alters hydrogen bonding and solubility
Based on J-GLOBAL database entry; no head-to-head experimental data
Heterocyclic Chemistry Structure-Activity Relationships Polymer Additives

Analytical Method Specificity: Chromatographic Resolution from Co-Oligomers

Stoffers et al. (2003) established that HPLC-UV and HPLC-MS methods could baseline-resolve the Nylon 12 monomer (laurolactam), cyclic dimer, and cyclic trimer. While the full text of the article provides specific retention time windows, the demonstrated chromatographic separation confirms that the trimer has a distinct retention factor (k') relative to the dimer and monomer under reversed-phase conditions [1]. This chromatographic uniqueness is critical for accurate quantification in complex food simulant matrices where co-elution would lead to over- or under-estimation of migration levels.

Chromatographic Resolution
Reported
Resolved from monomer and dimer under reversed-phase HPLC conditions
Supports accurate trimer quantification without co-elution interference
Retention times and resolution factors in Stoffers et al. (2003); C18, ACN/water
Chromatography Method Validation Polymer Analysis

Optimal Procurement Scenarios for 1,14,27-Triazacyclononatriacontane-2,15,28-trione


Analytical Reference Standard for Nylon 12 Food Contact Material Migration Testing

The validated HPLC-UV and HPLC-MS methods reported by Stoffers et al. (2003) confirm that this compound serves as an essential calibration standard for quantifying the cyclic trimer of Nylon 12 in food simulant migration studies. Laboratories performing EU Regulation (EU) No 10/2011 compliance testing for polyamide food contact materials require this specific oligomer standard to ensure accurate identification and quantification of all migrants below 1000 Da [1].

Structural Probe for Nylon 12 Lamellar Surface Folding and Crystallization Studies

Drawing on the precedent of the Nylon 11 cyclic trimer as a single-crystal X-ray diffraction model for polymer chain folding [1], the Nylon 12 cyclic trimer can be used analogously to probe the lamellar surface structure of Nylon 12. The 39-membered ring geometry provides a crystallographically definable model for studying hydrogen-bonding patterns and chain-fold conformations in polyamide 12 crystals.

Mass Spectrometry Calibrant and Method Development Standard

The high monoisotopic mass (591.533893 Da) and distinct isotopic pattern of this triamide macrocycle make it suitable as a mass spectrometry calibrant in the m/z 500-650 range for HPLC-MS method development targeting polyamide oligomers. Its structural relationship to the Nylon 12 polymer backbone ensures that ionization efficiency and fragmentation patterns are representative of the broader oligomer class [1].

Supramolecular Chemistry and Host-Guest Studies Involving Large-Ring Triamides

The 39-membered ring, featuring three convergent amide N-H donor groups, presents a defined cavity for anion or neutral molecule binding. While no direct complexation data exist for this specific compound, the established coordination chemistry of amide-containing macrocycles supports its potential as a scaffold for selective ion recognition, particularly when differentiated from smaller-ring analogs such as TACN-based derivatives [1].

Application
Selection Property
Validation Focus
Nylon 12 food contact migration testing
Identity-confirmed cyclic trimer standard with reported resolution from co-oligomers
LC-MS calibration and retention-time verification in food simulants
Nylon 12 lamellar surface folding studies
39-membered macrocyclic triamide as crystallographic fold model
Single-crystal diffraction and hydrogen-bonding pattern analysis
MS method development for polyamide oligomers
Characteristic high exact mass and isotopic envelope
Ionization efficiency and fragmentation consistency in HPLC-MS
Supramolecular host-guest studies
Three convergent amide N-H donors in a large-ring scaffold
Anion-binding selectivity and comparison with smaller-ring triamide analogs
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